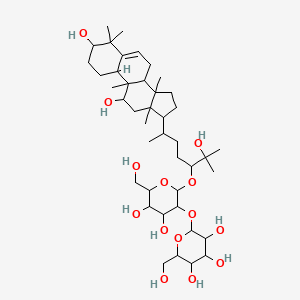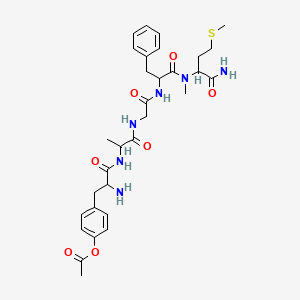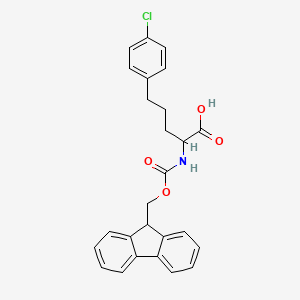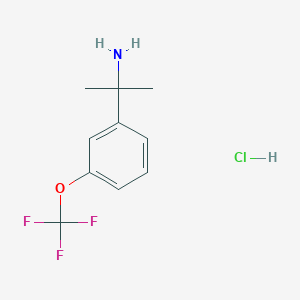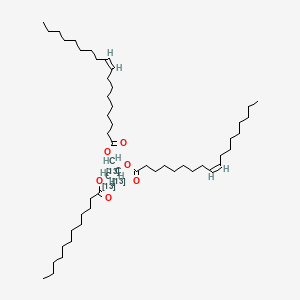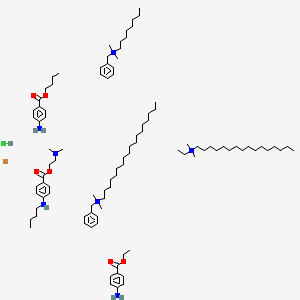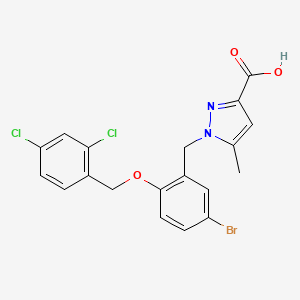
EP1-antanoist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EP1-antanoist-1 is a compound known for its role as an antagonist of the E-type prostanoid (EP) 1 receptor. This receptor is part of the prostaglandin signaling pathway, which is involved in various physiological processes including inflammation, pain perception, and cancer progression . This compound has been studied for its potential therapeutic applications, particularly in the treatment of prostate cancer and other malignancies .
Preparation Methods
The synthesis of EP1-antanoist-1 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of pyrazole or quinolinone derivatives as starting materials.
Functional group modifications: Introduction of bromine, chlorine, and other substituents to achieve the desired chemical properties.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Chemical Reactions Analysis
EP1-antanoist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different products compared to reduction or substitution .
Scientific Research Applications
EP1-antanoist-1 has a wide range of scientific research applications, including:
Mechanism of Action
EP1-antanoist-1 exerts its effects by binding to the EP1 receptor, thereby blocking the action of prostaglandin E2 (PGE2). This inhibition leads to a reduction in inflammation, pain perception, and cancer cell proliferation . The molecular targets and pathways involved include the cyclooxygenase (COX) pathway, which is responsible for the production of PGE2 from arachidonic acid .
Comparison with Similar Compounds
EP1-antanoist-1 is unique in its high affinity and specificity for the EP1 receptor. Similar compounds include:
ONO-8713: Another EP1 receptor antagonist with similar biological activity.
Rebamipide: A quinolinone derivative with anti-inflammatory and anti-ulcer activities.
Pranoprofen: A non-steroidal anti-inflammatory drug used in ophthalmology.
Compared to these compounds, this compound has shown promising results in preclinical studies for its potential use in cancer therapy .
Properties
Molecular Formula |
C19H15BrCl2N2O3 |
|---|---|
Molecular Weight |
470.1 g/mol |
IUPAC Name |
1-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H15BrCl2N2O3/c1-11-6-17(19(25)26)23-24(11)9-13-7-14(20)3-5-18(13)27-10-12-2-4-15(21)8-16(12)22/h2-8H,9-10H2,1H3,(H,25,26) |
InChI Key |
XBECMWNKXTURNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


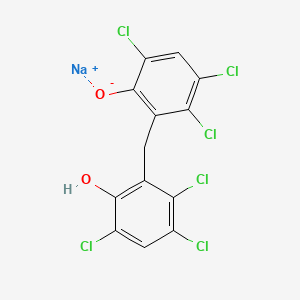
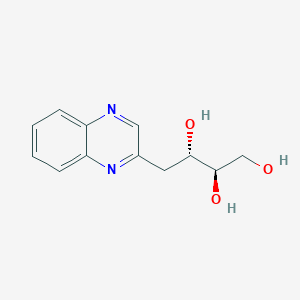
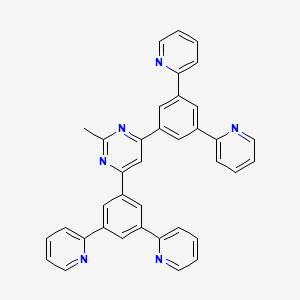
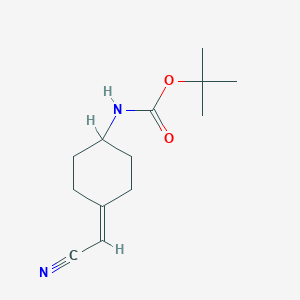
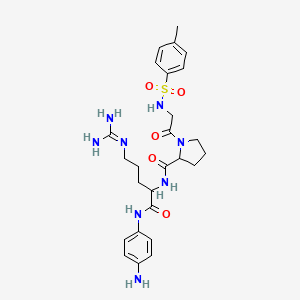
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B12300627.png)
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
